molecular formula C18H19ClFN3O B277740 N-(3-chloro-4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide

N-(3-chloro-4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide

Katalognummer B277740
Molekulargewicht: 347.8 g/mol
InChI-Schlüssel: DSJATCFZSMVQKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chloro-4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide, also known as CPP-115, is a promising drug candidate for the treatment of various neurological disorders. It is a potent and selective inhibitor of an enzyme called GABA aminotransferase (GABA-AT), which is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA).

Wirkmechanismus

N-(3-chloro-4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide is a selective and potent inhibitor of GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-(3-chloro-4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide increases the levels of GABA in the brain, which can have a calming and anti-convulsant effect. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and seizures.
Biochemical and Physiological Effects:
The increase in GABA levels in the brain caused by N-(3-chloro-4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide can have several biochemical and physiological effects. GABA is the main inhibitory neurotransmitter in the central nervous system and plays a crucial role in regulating neuronal excitability. By increasing GABA levels, N-(3-chloro-4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide can reduce neuronal excitability and promote a more balanced neurotransmitter system. This can lead to a reduction in seizures, anxiety, and addiction-related behaviors.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3-chloro-4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide is its selectivity for GABA-AT, which reduces the risk of off-target effects. It is also highly potent, which means that lower doses can be used compared to other GABA-AT inhibitors. However, one limitation of N-(3-chloro-4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide is its low solubility in water, which can make it difficult to work with in certain lab experiments.

Zukünftige Richtungen

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide. One potential application is in the treatment of alcohol use disorder, as GABA-AT inhibitors have been shown to reduce alcohol consumption in animal models. Another potential application is in the treatment of neuropathic pain, as GABA-AT inhibitors have been shown to reduce pain sensitivity in animal models. Further research is also needed to optimize the pharmacokinetics and formulation of N-(3-chloro-4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide for clinical use.

Synthesemethoden

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide involves the reaction of 3-chloro-4-fluoroaniline with 3-methylbenzylamine, followed by cyclization with phosgene to form the piperazine ring. The carboxamide group is then introduced using a coupling reaction with an appropriate acid chloride. The final product is obtained after purification by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(3-chloro-4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic use in various neurological disorders, such as epilepsy, anxiety, and addiction. In preclinical studies, N-(3-chloro-4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide has shown promising results in reducing seizures and anxiety-like behavior in animal models. It has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction.

Eigenschaften

Produktname

N-(3-chloro-4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide

Molekularformel

C18H19ClFN3O

Molekulargewicht

347.8 g/mol

IUPAC-Name

N-(3-chloro-4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H19ClFN3O/c1-13-3-2-4-15(11-13)22-7-9-23(10-8-22)18(24)21-14-5-6-17(20)16(19)12-14/h2-6,11-12H,7-10H2,1H3,(H,21,24)

InChI-Schlüssel

DSJATCFZSMVQKI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl

Kanonische SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.